苄草除

描述

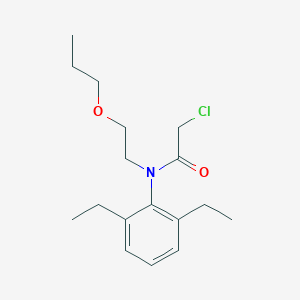

乙草胺是一种广泛用于农业的氯乙酰苯胺类除草剂,特别是在稻田里,用于防治一年生禾本科杂草、莎草科杂草和阔叶杂草。 它的化学名称是 2-氯-2’,6’-二乙基-N-(2-丙氧基乙基)乙酰苯胺 . 乙草胺以其广谱活性以及在播前和出苗后早期除草中的有效性而闻名 .

科学研究应用

乙草胺有几种科学研究应用,包括:

农业: 它被广泛用作除草剂来控制稻田的杂草,提高作物产量和质量.

环境科学: 对乙草胺的环境影响,包括其在土壤和水中的降解和持久性,正在进行研究.

5. 作用机理

乙草胺通过抑制目标植物中脂肪酸的生物合成来发挥其除草作用 . 它干扰参与脂肪酸链延长过程的酶的活性,导致细胞膜形成和功能的破坏。 最终导致杂草死亡 . 主要分子靶标是乙酰辅酶A羧化酶和脂肪酸合酶等酶 .

作用机制

Target of Action

Pretilachlor is a member of the chloroacetamide herbicide group . It primarily targets grassy weeds in rice crops . The herbicide acts on these weeds by inhibiting the synthesis of fatty acids , which are essential for plant cell membranes .

Mode of Action

Pretilachlor’s mode of action involves inhibiting the synthesis of fatty acids in target plants . This disruption ultimately leads to the death of the targeted weeds . It’s worth noting that pretilachlor has the potential to be toxic to non-target organisms .

Biochemical Pathways

Pretilachlor affects the fatty acid synthesis pathway in plants . By inhibiting this pathway, it disrupts the formation of plant cell membranes, leading to the death of the plant . Chronic exposure to pretilachlor has shown probable carcinogenic effects .

Pharmacokinetics

It’s known that pretilachlor is a hydrophobic compound , which can increase its risk of loading into the aquatic ecosystem . More research is needed to fully understand the ADME properties of pretilachlor.

Result of Action

The molecular and cellular effects of pretilachlor’s action result in the inhibition of fatty acid synthesis, leading to the death of the targeted weeds . In non-target organisms, such as edible freshwater fish, pretilachlor toxicity showed significant changes in blood parameters and induced oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pretilachlor. For instance, elevated atmospheric CO2 levels and temperature can affect the degradation of pretilachlor . Soil parameters, including organic matter, can also affect pretilachlor leaching . Therefore, the environmental context is a crucial factor in the effectiveness and impact of pretilachlor.

生化分析

Biochemical Properties

Pretilachlor interacts with various enzymes and proteins. For instance, the strains Aspergillus ficuum (AJN2) and Aspergillus sp. (PDF1) were found to degrade pretilachlor, showing high lignin peroxidase and manganese peroxidase activity .

Cellular Effects

Pretilachlor has potential toxicity to non-target organisms . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of pretilachlor involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . The degradation dynamics study revealed that the DT50 value of the herbicide was reduced to 2.4 d in an aqueous medium due to enhanced enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pretilachlor change over time. The herbicide’s average persistence at recommended rates was 20 to 50 days in soil but may vary according to soil type and climate conditions .

Dosage Effects in Animal Models

The effects of pretilachlor vary with different dosages in animal models . Pretilachlor toxicity in the exposed group showed a significant change (p < 0.05) over the study periods .

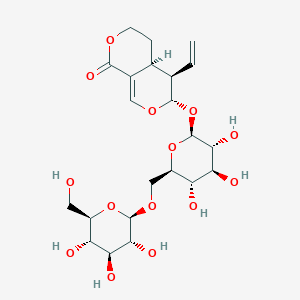

Metabolic Pathways

Pretilachlor is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

Pretilachlor is transported and distributed within cells and tissues . Its hydrophobic activity can increase the risk of pretilachlor loading into the aquatic ecosystem .

准备方法

合成路线和反应条件: 乙草胺可以通过 2,6-二乙基苯胺与氯乙酰氯反应,然后与 2-丙氧基乙醇反应来合成 . 反应条件通常涉及使用有机溶剂和碱来中和反应过程中形成的盐酸。

工业生产方法: 在工业环境中,乙草胺通常采用连续流动工艺生产,以确保高产率和高纯度。 该工艺包括控制反应物的添加,以及使用催化剂来提高反应速率。 最终产物通过蒸馏和重结晶纯化,以达到所需的质量 .

化学反应分析

反应类型: 乙草胺经历几种类型的化学反应,包括:

常用试剂和条件:

主要产物:

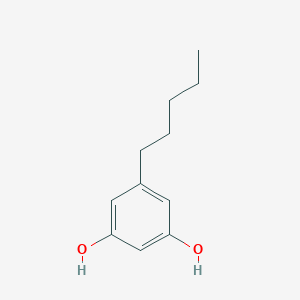

相似化合物的比较

乙草胺属于氯乙酰苯胺类除草剂,其中包括丁草胺、甲草胺和莠去津等化合物 . 与这些化合物相比,乙草胺具有更广谱的活性,对更广泛的杂草更有效 . 此外,乙草胺在土壤中的残留时间更短,降低了长期环境污染的风险 .

类似化合物:

丁草胺: 主要针对禾本科杂草,并具有更长的残留时间.

甲草胺: 用于防治玉米和大豆等作物中的一年生禾本科杂草和阔叶杂草.

莠去津: 对多种一年生禾本科杂草和一些阔叶杂草有效.

乙草胺独特的广谱活性与较短的残留时间的组合使其成为现代农业中的一项宝贵工具。

属性

IUPAC Name |

2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2/c1-4-11-21-12-10-19(16(20)13-18)17-14(5-2)8-7-9-15(17)6-3/h7-9H,4-6,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPGTOIOYRQOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058112 | |

| Record name | Pretilachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51218-49-6 | |

| Record name | Pretilachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51218-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pretilachlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051218496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pretilachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRETILACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617K7LM10D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

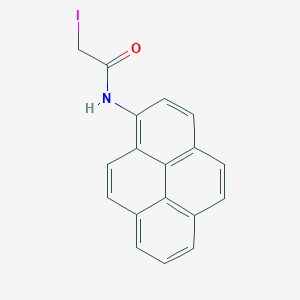

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

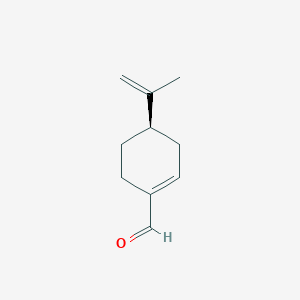

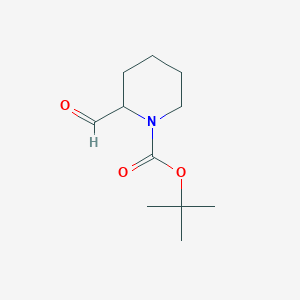

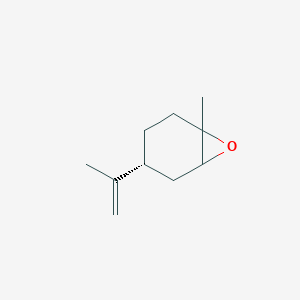

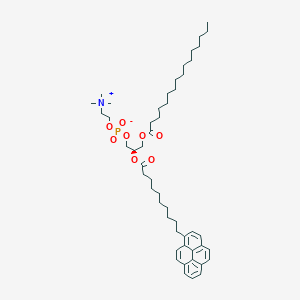

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)

![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)

![[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate](/img/structure/B132256.png)

![4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B132282.png)